4-氯-6-(丙-2-氧基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

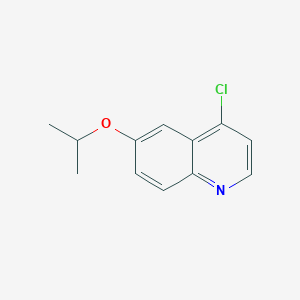

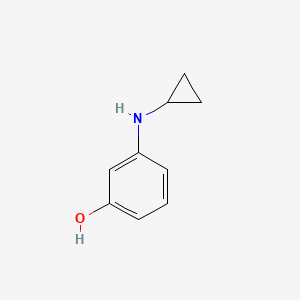

“4-Chloro-6-(propan-2-yloxy)quinoline” is a chemical compound . It is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of quinoline derivatives, including “4-Chloro-6-(propan-2-yloxy)quinoline”, often involves chemical modification of the quinoline nucleus . For instance, one study employed click chemistry to link dihydropyrimidinone (DHPM) and quinoline compounds, which offered several synthetic advantages over the previously used amide coupling for the same hybrids .Molecular Structure Analysis

The molecular weight of “4-Chloro-6-(propan-2-yloxy)quinoline” is 221.68 . The InChI code for this compound is "1S/C12H12ClNO/c1-8(2)15-9-3-4-10-11(13)5-6-14-12(10)7-9/h3-8H,1-2H3" .Chemical Reactions Analysis

Quinoline derivatives, including “4-Chloro-6-(propan-2-yloxy)quinoline”, are known to exhibit important biological activities . They are used extensively in the treatment of various diseases . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

The physical form of “4-Chloro-6-(propan-2-yloxy)quinoline” is a powder . It has a melting point of 65-66 degrees Celsius . The compound should be stored at 4 degrees Celsius .科学研究应用

缓蚀

4-氯-6-(丙-2-氧基)喹啉衍生物已被探索其作为缓蚀剂的潜力。研究表明,诸如 1-(3-(4-氯苯基)-5-(喹喔啉-6-基)-4,5-二氢-1H-吡唑-1-基)丙-1-酮之类的化合物在酸性环境中对低碳钢腐蚀表现出抑制作用。抑制作用归因于在金属表面形成保护膜,这得到了电化学阻抗谱 (EIS) 和扫描电子显微镜 (SEM) 分析的支持。这些发现表明,此类衍生物可以有效降低工业应用中的腐蚀速率,使其对于维持金属结构在腐蚀性环境中的完整性非常有价值 (Olasunkanmi & Ebenso, 2019)。

抗菌活性

与 4-氯-6-(丙-2-氧基)喹啉相关的化合物已被合成并评估其抗菌性能。例如,由 2-氯-3-(丙-2-炔氧基)喹喔啉合成的 6b 等衍生物已显示出比四环素等标准药物对铜绿假单胞菌更好的抗菌活性。这表明此类衍生物可以作为开发新型抗菌剂的有希望的先导,解决抗生素耐药性日益严重的问题 (Keivanloo 等人,2016)。

抗结核药

对喹喔啉衍生物的研究也突出了其在抗结核方面的潜力。例如,6(7)-取代的喹喔啉-2-羧酸-1,4-二氧化物衍生物已被合成并评估其抗结核活性。具有特定取代基的某些衍生物已显示出对结核分枝杆菌(包括耐药菌株)的有希望的活性,表明它们作为新型抗结核药的潜力 (Jaso 等人,2005)。

作用机制

安全和危害

未来方向

Quinoline derivatives, including “4-Chloro-6-(propan-2-yloxy)quinoline”, continue to be an important area of research in medicinal chemistry . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . Therefore, there seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .

属性

IUPAC Name |

4-chloro-6-propan-2-yloxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-8(2)15-9-3-4-12-10(7-9)11(13)5-6-14-12/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYSHMFIANGSCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=CN=C2C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(propan-2-yloxy)quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-7-fluoro-3-phenyl-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-inden-1-one](/img/structure/B2973960.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2973964.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2973965.png)

![N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide](/img/structure/B2973973.png)

![methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol](/img/structure/B2973977.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2973978.png)

![N-(3-methoxypropyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2973979.png)